![molecular formula C23H13F2N3O B3134386 3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole CAS No. 400079-61-0](/img/structure/B3134386.png)
3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole
Overview
Description
3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole is a complex organic compound that features a benzisoxazole core substituted with fluorophenyl and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorodiphenyl sulfone: Another fluorinated compound with different structural features.
2-(4-Fluorophenyl)ethylamine: A simpler fluorinated amine with distinct properties.
Uniqueness
3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole is unique due to its combination of a benzisoxazole core with fluorophenyl and pyrimidinyl groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F2N3O/c24-16-8-5-14(6-9-16)22-18-13-15(7-10-21(18)28-29-22)20-11-12-26-23(27-20)17-3-1-2-4-19(17)25/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPOFRFSFDKUDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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